

CAS 62642-62-0 physicochemical data

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Compound of Interest

Compound Name: **4-(Morpholinomethyl)benzoic acid**

Cat. No.: **B107514**

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An In-Depth Technical Guide to the Physicochemical Properties of **4-(Morpholinomethyl)benzoic acid** (CAS 62642-62-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholinomethyl)benzoic acid, identified by the CAS Registry Number 62642-62-0, is a heterocyclic building block with potential applications in pharmaceutical and chemical research. Its unique structure, combining a benzoic acid moiety with a morpholine ring, imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems. Understanding these properties is paramount for scientists engaged in drug discovery and development, as they fundamentally influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the known physicochemical data for **4-(Morpholinomethyl)benzoic acid** and details the standard methodologies for determining key parameters that are not yet fully characterized.

Core Physicochemical Data

The fundamental physicochemical properties of **4-(Morpholinomethyl)benzoic acid** are summarized below. While some parameters have been experimentally determined, others remain to be fully quantified.

Property	Value	Source(s)
CAS Registry Number	62642-62-0	[1][2][3]
Molecular Formula	C ₁₂ H ₁₅ NO ₃	[1][2][4][5][6][7][8]
Molecular Weight	221.25 g/mol	[2][4][5][7][8]
Appearance	Off-white solid	[4]
Melting Point	180.3 - 183 °C	[2][3][4][9]
Water Solubility	Soluble (Qualitative); 61.8 mg/mL (Quantitative)	[4][6][9]
Boiling Point	Data not available	[4][10][11]
Density	Data not available	[4]
Vapor Pressure	Data not available	[4][9]
pKa	Data not available	
LogP	Data not available	

Experimental Protocols for Key Physicochemical Parameters

For a comprehensive understanding of a drug candidate's potential, it is essential to determine a full profile of its physicochemical properties. The following sections detail the standard, self-validating experimental protocols for determining the acid dissociation constant (pKa), the octanol-water partition coefficient (LogP), water solubility, and density of a solid compound like **4-(Morpholinomethyl)benzoic acid**.

Determination of the Acid Dissociation Constant (pKa)

Significance in Drug Development: The pKa value is a critical determinant of a drug's behavior in the physiological pH range.[12] It dictates the degree of ionization of the molecule, which in turn profoundly affects its aqueous solubility, membrane permeability, and binding to its biological target.[9][13] For **4-(Morpholinomethyl)benzoic acid**, which contains both a carboxylic acid and a tertiary amine (morpholine), determining the pKa values for both

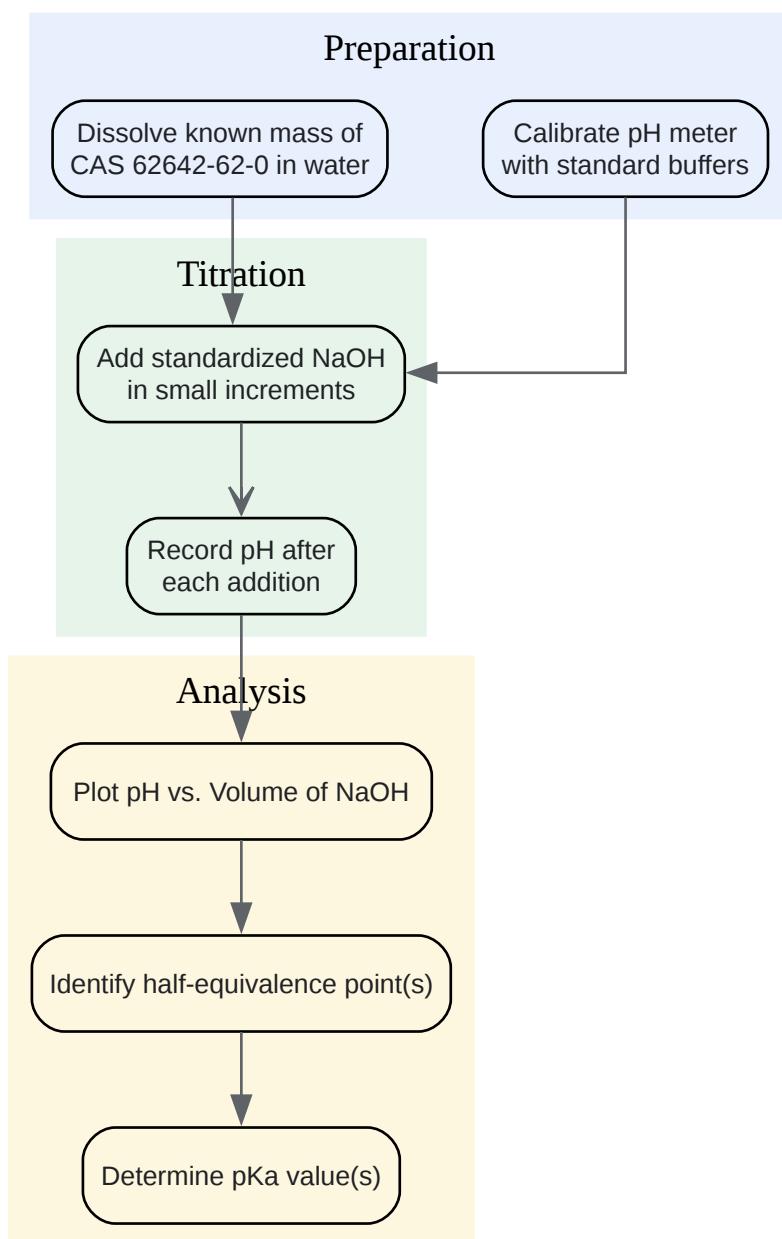
functional groups is essential for predicting its absorption in the gastrointestinal tract and its distribution in the body.[\[1\]](#)[\[5\]](#)

Recommended Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[\[14\]](#) It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh a sample of **4-(Morpholinomethyl)benzoic acid** and dissolve it in a known volume of deionized water to create a solution of known concentration.
- **Titration Setup:** Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
- **Titration:** Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.
- **Data Analysis:** Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. For a compound with multiple ionizable groups, multiple inflection points and half-equivalence points will be observed.

[Click to download full resolution via product page](#)*Workflow for pKa determination via potentiometric titration.*

Determination of the Octanol-Water Partition Coefficient (LogP)

Significance in Drug Development: The LogP value is a measure of a compound's lipophilicity, which is its ability to partition between an oily (lipid) and an aqueous phase.^{[7][15]} This property is a key predictor of a drug's ability to cross biological membranes, such as the intestinal wall

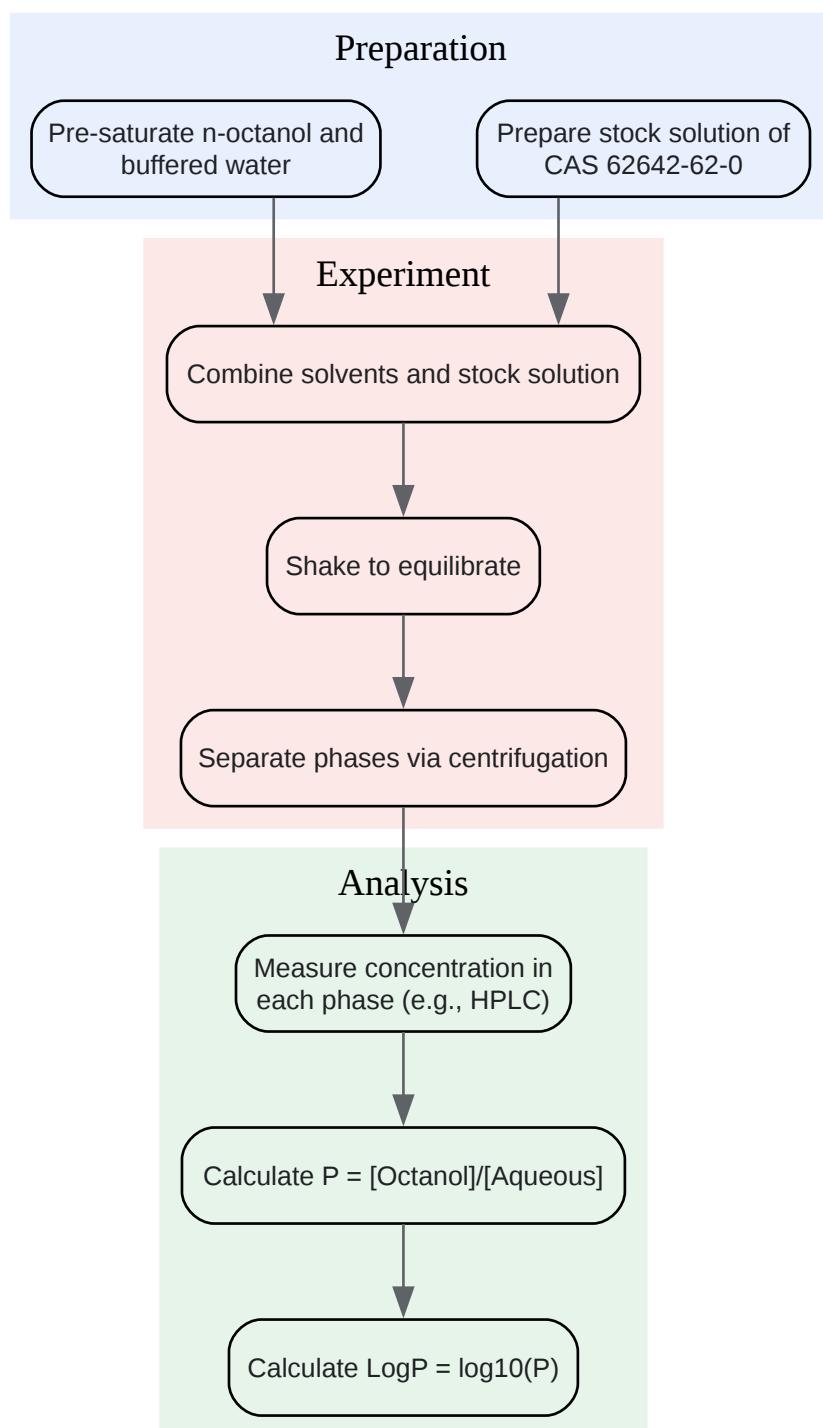
and the blood-brain barrier.[16][17] A balanced LogP is often sought to ensure adequate absorption and distribution without excessive accumulation in fatty tissues.[18]

Recommended Protocol: OECD Guideline 107 - Shake Flask Method

The shake flask method is the classical and most reliable method for determining LogP values in the range of -2 to 4.[19][20]

Step-by-Step Methodology:

- Solvent Preparation: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by separation.
- Sample Preparation: Prepare a stock solution of **4-(Morpholinomethyl)benzoic acid** in one of the pre-saturated solvents. Since this compound is ionizable, the aqueous phase should be buffered to a pH where the molecule is predominantly in its non-ionized form (at least one pH unit away from the pKa).[21]
- Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol and the buffered aqueous phase. Add a small amount of the stock solution.
- Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically for several hours).
- Phase Separation: Separate the n-octanol and aqueous phases, usually by centrifugation to ensure a clean separation.
- Concentration Analysis: Accurately determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.



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Workflow for LogP determination using the Shake Flask method.

Determination of Aqueous Solubility

Significance in Drug Development: Aqueous solubility is a prerequisite for the absorption of orally administered drugs.[\[11\]](#)[\[22\]](#) A drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[\[23\]](#) Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability.[\[24\]](#)[\[25\]](#)

Recommended Protocol: OECD Guideline 105 - Flask Method

The flask method is suitable for compounds with solubilities above 10^{-2} g/L and involves determining the saturation mass concentration of the substance in water at a given temperature.[\[2\]](#)[\[3\]](#)[\[26\]](#)

Step-by-Step Methodology:

- **System Setup:** Place a sufficient amount of **4-(Morpholinomethyl)benzoic acid** into a flask containing a known volume of deionized water. The amount should be in excess of its expected solubility to ensure a saturated solution is formed.
- **Equilibration:** Stir the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the mixture to settle, then separate the solid and liquid phases by centrifugation or filtration.
- **Concentration Analysis:** Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
- **Result:** The measured concentration represents the aqueous solubility of the compound at the specified temperature. The experiment should be repeated to ensure reproducibility.

Determination of Solid Density

Significance in Pharmaceutical Formulation: The density of a solid active pharmaceutical ingredient (API) is a critical parameter in formulation development, particularly for solid dosage forms like tablets and capsules.[\[8\]](#) Bulk density and tapped density influence powder flowability, compressibility, and the final dosage form's uniformity and hardness.[\[6\]](#)[\[27\]](#)[\[28\]](#)

Recommended Protocol: Gas Pycnometry

Gas pycnometry is a highly accurate method for determining the true density of a solid powder by measuring the volume of the solid via gas displacement.[10]

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh a sample of the dry **4-(Morpholinomethyl)benzoic acid** powder.
- Measurement: Place the weighed sample into the sample chamber of the gas pycnometer.
- Gas Expansion: The instrument fills a reference chamber with an inert gas (typically helium) to a known pressure. The gas is then expanded into the sample chamber.
- Pressure Measurement: The pressure is measured after the gas has expanded into the sample chamber.
- Volume Calculation: Based on the pressure change and the known volumes of the chambers, the instrument calculates the volume of the solid sample, excluding any pore volume.
- Density Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Conclusion: A Pathway to Comprehensive Characterization

The provided data and methodologies offer a robust framework for the comprehensive physicochemical characterization of **4-(Morpholinomethyl)benzoic acid** (CAS 62642-62-0). While foundational data such as molecular weight and melting point are established, the true potential of this compound in a drug development pipeline can only be unlocked through the rigorous experimental determination of its pKa, LogP, aqueous solubility, and density. These parameters are not mere data points; they are critical indicators that govern the biopharmaceutical properties of a molecule. By employing the standardized, self-validating protocols outlined in this guide, researchers can generate the high-quality, reliable data necessary to make informed decisions, optimize formulations, and ultimately, accelerate the journey from a promising molecule to a potential therapeutic agent.

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References

- 1. drughunter.com [drughunter.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. rroij.com [rroij.com]
- 5. ijirss.com [ijirss.com]
- 6. pharmatopics.com [pharmatopics.com]
- 7. Log P: Significance and symbolism [\[wisdomlib.org\]](http://wisdomlib.org)
- 8. rroij.com [rroij.com]
- 9. The Significance of Acid/Base Properties in Drug Discovery - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 10. Density Determination of Solids and Liquids - EAG Laboratories [\[eag.com\]](http://eag.com)
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 12. What is pKa and how is it used in drug development? [\[pion-inc.com\]](http://pion-inc.com)
- 13. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 14. web.williams.edu [web.williams.edu]
- 15. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | [\[sailife.com\]](http://sailife.com)
- 16. acdlabs.com [acdlabs.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [\[doktormike.gitlab.io\]](http://doktormike.gitlab.io)
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]

- 21. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 22. Aqueous solubility of drug: Significance and symbolism [wisdomlib.org]
- 23. mdpi.com [mdpi.com]
- 24. ascendiacdmo.com [ascendiacdmo.com]
- 25. How does drug solubility affect drug delivery? [synapse.patsnap.com]
- 26. filab.fr [filab.fr]
- 27. researchgate.net [researchgate.net]
- 28. ask.pharmaguideline.com [ask.pharmaguideline.com]
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